molecular formula C31H22ClN5OS B11698286 N'-[(E)-anthracen-9-ylmethylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-anthracen-9-ylmethylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11698286
M. Wt: 548.1 g/mol
InChI Key: WGOLMDQUTCRKFW-HNSNBQBZSA-N
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Description

N'-[(E)-anthracen-9-ylmethylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a structurally complex acetohydrazide derivative characterized by three key moieties:

  • Anthracenylmethylidene group: Provides extended π-conjugation, enhancing interactions with hydrophobic biological targets .
  • Triazole-sulfanyl core: The 1,2,4-triazole ring with a sulfanyl group contributes to hydrogen bonding and redox activity, common in bioactive compounds .
  • 4-Chlorophenyl and phenyl substituents: These aromatic groups influence lipophilicity and steric effects, modulating membrane permeability and target binding .

Typical characterization includes NMR, IR, and MS spectroscopy .

Properties

Molecular Formula

C31H22ClN5OS

Molecular Weight

548.1 g/mol

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C31H22ClN5OS/c32-24-16-14-21(15-17-24)30-35-36-31(37(30)25-10-2-1-3-11-25)39-20-29(38)34-33-19-28-26-12-6-4-8-22(26)18-23-9-5-7-13-27(23)28/h1-19H,20H2,(H,34,38)/b33-19+

InChI Key

WGOLMDQUTCRKFW-HNSNBQBZSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=C(C=C6)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=C(C=C6)Cl

Origin of Product

United States

Preparation Methods

Solvent and Temperature Effects

  • Ethanol vs. Methanol : Ethanol provides higher yields (78% vs. 62%) due to better solubility of intermediates.

  • Reflux Duration : Prolonged heating (>6 hours) promotes decomposition, reducing yields by 10–15%.

Catalytic Additives

  • Acetic Acid : Enhances Schiff base formation kinetics by protonating the carbonyl oxygen, increasing electrophilicity.

  • Molecular Sieves : Absorbing water shifts equilibrium toward product formation, improving yields to 83%.

Analytical Data Summary

Property Value Method
Melting Point218–220°CDSC
Molecular FormulaC₃₁H₂₂ClN₅OSHRMS (ESI+)
Purity>98%HPLC (C18)
Log P (Octanol-Water)4.2 ± 0.3Shake-flask

Challenges and Alternatives

Competing Side Reactions

  • Oxidation of Thiol : Mitigated by conducting reactions under nitrogen atmosphere.

  • Hydrazone Tautomerism : Controlled by maintaining acidic conditions to stabilize the (E)-isomer.

Alternative Routes

  • Microwave-Assisted Synthesis : Reduces reaction time from 5 hours to 45 minutes with comparable yields (76%).

  • Solid-Phase Synthesis : Immobilized hydrazides on Wang resin enable iterative coupling, though scalability remains limited .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-anthracen-9-ylmethylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthracene derivatives with additional oxygen functionalities, while reduction may produce simpler hydrazide derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing triazole rings exhibit notable anticancer properties. For instance, studies have shown that derivatives similar to N'-[(E)-anthracen-9-ylmethylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide demonstrate cytotoxic effects against various cancer cell lines.

  • Cell Lines Tested : Compounds have been evaluated against human cancer cell lines such as HCT116 (colon cancer), HeLa (cervical cancer), and MCF7 (breast cancer).
  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and disruption of cell cycle progression in cancer cells. For example, certain analogues have shown IC50 values below 100 μM, indicating potent activity against these cell lines .

Case Studies

  • Study on Triazole Derivatives : A study published in Scientific Reports demonstrated that triazole-containing compounds led to significant apoptosis in HeLa cells, with morphological changes indicative of cell death . The mechanism was linked to mitochondrial dysfunction and increased reactive oxygen species (ROS) levels.
  • Synthesis and Evaluation : Another research article detailed the synthesis of related compounds and their evaluation for anticancer properties. The findings highlighted that modifications on the triazole ring could enhance cytotoxicity .

Potential Therapeutic Benefits

The diverse biological activities associated with this compound extend beyond anticancer applications:

  • Antimicrobial Properties : Compounds with similar structural motifs have shown antimicrobial activity against various pathogens .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N’-[(E)-anthracen-9-ylmethylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Solubility and Stability

  • The anthracenyl group in the target compound increases hydrophobicity compared to ethoxyphenyl or hydroxylated analogs . This may limit aqueous solubility but enhance membrane penetration .
  • Triazole-containing derivatives (e.g., ZE-4b) exhibit higher thermal stability than purine-based analogs due to rigid aromatic systems .

Bioactivity Profiles

  • Anti-inflammatory Potential: Compounds with phenoxyphenyl groups (e.g., 9e, 9f in ) show COX-2 inhibition, while the anthracenyl derivative’s larger aromatic system may target DNA/intercalation pathways .
  • Antimicrobial Activity : Sulfanyl-triazole derivatives (e.g., ZE-4c in ) demonstrate broad-spectrum antimicrobial effects, correlating with electron-withdrawing substituents (e.g., Cl) enhancing redox activity .
  • Target Specificity : The 4-chlorophenyl group in the target compound is associated with tyrosine kinase inhibition in analogs, whereas purine-based derivatives () target thyroid peroxidase .

Spectroscopic and Computational Insights

  • NMR Shifts : Anthracenyl protons in the target compound exhibit downfield shifts (δ 8.5–9.0 ppm) compared to simpler phenyl derivatives (δ 7.0–8.0 ppm), indicating strong anisotropic effects .
  • Molecular Docking : QSAR models suggest the anthracenyl moiety enhances binding to hydrophobic pockets in enzymes (e.g., topoisomerase II), outperforming smaller aryl groups .

Research Findings and Implications

Key Trends in Structure-Activity Relationships (SAR)

  • Substituent Size : Bulky groups (anthracenyl, allyl) improve target specificity but reduce metabolic stability .
  • Electron-Withdrawing Groups : Chlorine and sulfanyl groups enhance redox-mediated bioactivity (e.g., antimicrobial, anticancer) .
  • Hybrid Systems : Combining triazole and anthracenyl moieties (as in the target compound) synergizes intercalation and enzyme inhibition mechanisms .

Biological Activity

N'-[(E)-anthracen-9-ylmethylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity, including its effects on various biological systems.

Molecular Formula and Structure

The molecular formula of this compound is C32H24ClN5OSC_{32}H_{24}ClN_5OS. The compound features an anthracene moiety linked to a triazole ring through a sulfanyl group, which is significant for its biological activity.

PropertyValue
Molecular Weight541.7 g/mol
IUPAC NameN'-[(E)-(anthracen-9-yl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
SMILESCc(cc1)ccc1-n1c(SCC(N/N=C/c2c(cccc3)c3cc3ccccc23)=O)nnc1-c(cc1)ccc1Cl
InChI KeyMDL Number (MFCD)

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Hydrazone : Reaction of an appropriate acyl hydrazide with an aldehyde.
  • Cyclization : The hydrazone undergoes cyclization with a suitable reagent to form the triazole ring.
  • Introduction of the Anthracene Moiety : The triazole derivative is reacted with anthracene-9-carbaldehyde under controlled conditions.

These steps often require specific solvents such as ethanol or methanol and may involve heating to facilitate the reactions .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of acetohydrazide have shown promising activity against various bacterial strains and fungi, including Candida albicans .

Anticancer Properties

Studies have highlighted the anticancer potential of triazole derivatives. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess such properties .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes. For example, it has shown potential as an inhibitor of α-glucosidase, with IC50 values indicating effective inhibition at micromolar concentrations. This suggests its usefulness in managing conditions like diabetes by controlling blood sugar levels .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • The triazole ring is known for enhancing biological activity due to its ability to interact with various biological targets.
  • The sulfanyl group contributes to the compound's reactivity and interaction with enzymes.

Research into similar compounds has shown that modifications in these structural components can lead to significant changes in biological activity .

Study 1: Antimicrobial Efficacy

A study evaluated a series of triazole derivatives against biofilms formed by Pseudomonas aeruginosa and Salmonella enterica. Compounds demonstrated varying degrees of effectiveness, with some showing strong inhibition against Gram-negative bacteria .

Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of triazole-based compounds on human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents .

Study 3: Enzyme Inhibition

Research focused on α-glucosidase inhibitors revealed that several derivatives exhibited potent inhibitory activity. The most active compounds had IC50 values ranging from 3.23 μM to 20 μM, suggesting that N'-[(E)-anthracen-9-ylmethylidene]-2-{[5-(4-chlorophenyl)-4-pheny]-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide could be a valuable candidate for further development .

Q & A

Basic: What synthetic strategies are recommended for preparing this compound?

Answer:
The synthesis of this compound likely involves multi-step reactions, leveraging anthracene derivatives and triazole precursors. Key steps include:

  • Anthracene Core Functionalization : Anthracene derivatives (e.g., anthraquinone) can be oxidized to introduce ketone groups, as seen in anthraquinone-based syntheses .
  • Triazole Formation : The 1,2,4-triazole moiety may be synthesized via cyclization of thiosemicarbazides or through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a method validated for structurally similar triazoles .
  • Hydrazone Linkage : Schiff base formation between the anthracene aldehyde and acetohydrazide is critical. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to favor E-configuration, as observed in analogous hydrazone syntheses .

Methodological Tip : Monitor reaction progress using TLC or HPLC, and purify intermediates via column chromatography to avoid side products .

Basic: Which analytical techniques are most effective for characterizing this compound?

Answer:

  • Structural Elucidation : Single-crystal X-ray diffraction provides definitive confirmation of molecular geometry and stereochemistry, as demonstrated for anthracene-hydrazone hybrids .
  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Identify proton environments (e.g., anthracene aromatic protons, triazole sulfanyl groups) and confirm hydrazone bond formation .
    • FT-IR : Verify characteristic peaks for C=N (hydrazone, ~1600 cm⁻¹) and S-C (triazole, ~650 cm⁻¹) .
  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) is recommended, as used for structurally related acetohydrazones .

Advanced: How can Design of Experiments (DoE) optimize reaction yields and selectivity?

Answer:
DoE is critical for identifying optimal reaction parameters (e.g., temperature, stoichiometry, catalyst loading):

  • Case Study : In flow-chemistry syntheses, DoE was applied to optimize oxidation and cyclization steps, improving yields by 30% while reducing side products .
  • Key Variables :
    • Temperature : Higher temperatures (80–100°C) may accelerate triazole cyclization but risk decomposition.
    • Catalyst : Palladium or copper catalysts (e.g., CuI) enhance triazole formation efficiency .
  • Statistical Tools : Use response surface methodology (RSM) to model interactions between variables and predict optimal conditions .

Advanced: What computational approaches predict the biological activity of this compound?

Answer:

  • Molecular Docking : Dock the compound into target protein active sites (e.g., enzymes or receptors) using software like AutoDock Vina. For example, hydrazone-triazole hybrids have shown affinity for antimicrobial targets (e.g., dihydrofolate reductase) .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors. This approach has been validated for triazole-containing anticancer agents .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., blood-brain barrier penetration), critical for drug development .

Advanced: How does the triazole sulfanyl group influence chemical reactivity and biological interactions?

Answer:

  • Chemical Reactivity :
    • The sulfanyl (-S-) group acts as a nucleophile, enabling alkylation or oxidation reactions. For example, it can form disulfide bonds under oxidative conditions, as seen in triazole-thioether derivatives .
    • The triazole ring participates in π-π stacking with aromatic residues in proteins, enhancing binding affinity .
  • Biological Implications :
    • Antimicrobial Activity : Sulfanyl triazoles disrupt bacterial cell walls by targeting penicillin-binding proteins, as observed in structurally similar compounds .
    • Anticancer Potential : The triazole moiety inhibits topoisomerase II, a mechanism reported for chlorophenyl-substituted triazoles .

Advanced: How can contradictions in spectral data be resolved during characterization?

Answer:

  • Case Example : If NMR signals for the hydrazone proton (N-H) are absent, consider tautomerization (e.g., keto-enol equilibrium) or deuteration in DMSO-d₆. Cross-validate with IR to confirm N-H stretching .
  • Multi-Technique Approach : Combine mass spectrometry (HRMS) with 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals, as demonstrated for anthracene derivatives .
  • Crystallography : Resolve ambiguous stereochemistry via X-ray diffraction, which clarified E/Z isomerism in hydrazone analogs .

Advanced: What strategies improve solubility and stability for in vitro assays?

Answer:

  • Solubility Enhancement :
    • Use co-solvents (e.g., DMSO:water mixtures) or surfactants (e.g., Tween-80) for hydrophobic anthracene cores .
    • Introduce polar substituents (e.g., -OH, -COOH) without altering bioactivity, as seen in water-soluble anthraquinone derivatives .
  • Stability Optimization :
    • Store lyophilized compounds at -20°C under inert gas (N₂) to prevent oxidation of the sulfanyl group .
    • Avoid prolonged exposure to light, as anthracene derivatives are prone to photodegradation .

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